molecular formula C14H15N3O2 B6628753 N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide

N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide

Cat. No.: B6628753
M. Wt: 257.29 g/mol
InChI Key: GRAKOGNYGZCXJI-UHFFFAOYSA-N
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Description

N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring and a carboxamide group

Properties

IUPAC Name

N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-7-5-12(8-13(16)18)14(19)17(2)10-11-4-3-6-15-9-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAKOGNYGZCXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N(C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide typically involves the reaction of pyridine derivatives with carboxylic acid derivatives under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
  • N,1-dimethyl-2-oxo-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
  • N,1-dimethyl-2-oxo-N-(pyridin-4-ylmethyl)pyridine-4-carboxamide

Uniqueness

N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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